1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3314-41-8 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C15H13N3O2/c19-18(20)14-8-6-12(7-9-14)15-10-11-17(16-15)13-4-2-1-3-5-13/h1-9H,10-11H2 |
InChI Key |
MHGHKCBKUYUBGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Derivatization of 1 Phenyl 3 4 Nitrophenyl 2 Pyrazoline
Classical and Contemporary Cycloaddition Approaches for Pyrazoline Ring Formation
The formation of the five-membered pyrazoline ring is central to the synthesis of 1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline. Cycloaddition reactions, in particular, offer powerful and direct routes to this heterocyclic scaffold.
Regioselective 1,3-Dipolar Cycloaddition of Nitrilimines with Olefins
The 1,3-dipolar cycloaddition reaction is a cornerstone in heterocyclic chemistry for constructing five-membered rings. researchgate.net In this approach, a 1,3-dipole reacts with a dipolarophile (an alkene in this case) to form a cyclic adduct. For the synthesis of pyrazolines, nitrilimines serve as the 1,3-dipole. tandfonline.com
Nitrilimines are typically generated in situ from hydrazonoyl halides by dehydrohalogenation with a base. The reaction with an olefin proceeds in a concerted [3+2] cycloaddition manner. The regioselectivity of this reaction is a critical aspect, determining the final substitution pattern on the pyrazoline ring. mdpi.com For the synthesis of the target compound, a nitrilimine derived from a benzaldehyde (B42025) phenylhydrazone derivative would react with a vinyl-nitrobenzene. The reaction's mechanism and regioselectivity can be investigated using computational methods like Density Functional Theory (DFT) to predict the most favorable product isomer. researchgate.net This method is valued for its high selectivity and efficiency in forming the pyrazoline ring structure. researchgate.net
Condensation Reactions Involving Chalcones and Hydrazines
The most prevalent and classical method for synthesizing 2-pyrazolines is the cyclocondensation reaction between an α,β-unsaturated ketone (a chalcone) and a hydrazine (B178648) derivative. thepharmajournal.comrdd.edu.iq This two-step process begins with the synthesis of the requisite chalcone (B49325), followed by the ring-closing reaction.
Step 1: Chalcone Synthesis The precursor, 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, is synthesized via a Claisen-Schmidt condensation. This involves the base-catalyzed reaction of p-nitroacetophenone with benzaldehyde. ijcmas.comresearchgate.net
Step 2: Pyrazoline Formation The synthesized chalcone is then reacted with phenylhydrazine (B124118) in a suitable solvent, such as ethanol (B145695) or acetic acid. revistabionatura.org The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the final this compound. dergipark.org.truii.ac.id The use of glacial acetic acid as a catalyst is common to facilitate the cyclization. ijcmas.comresearchgate.net Yields for this method are typically reported to be good, although reaction times can be several hours under reflux. thepharmajournal.comuii.ac.id
| Chalcone Precursor | Hydrazine | Solvent/Catalyst | Conditions | Yield | Reference |
| 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | Phenylhydrazine | Ethanol / Acetic Acid | Reflux, 2-6 hours | Good | thepharmajournal.comijcmas.com |
| 4'-Nitrochalcone | Phenylhydrazine | 2-Butanol | Reflux, 24 hours | 33.06% | uii.ac.idresearchgate.net |
| Substituted Chalcones | Phenylhydrazine | Ethanol | Reflux, 4 hours | ~75% | thepharmajournal.com |
Palladium-Catalyzed Cyclization Reactions
Modern synthetic chemistry has seen the emergence of palladium-catalyzed reactions for the construction of heterocyclic systems. rsc.org These methods offer high efficiency and selectivity under mild conditions. nih.gov For pyrazoline synthesis, palladium-catalyzed intramolecular aza-Wacker type cyclizations represent a potential, though less common, route. nih.gov This type of reaction involves the nucleophilic attack of a nitrogen atom onto a palladium-activated alkene. While direct application to this compound is not widely documented, the general strategy is applicable to the formation of C-N bonds in five-membered rings. documentsdelivered.com Another approach involves the palladium-catalyzed cycloisomerization of 1,6-enynes, which has been used to create various heterocyclic scaffolds. researchgate.net These advanced catalytic cycles provide powerful tools for complex molecule assembly, showcasing the versatility of palladium in modern organic synthesis. rsc.org
Advanced and Green Chemistry Synthetic Routes
In response to the growing need for environmentally sustainable chemical processes, new synthetic methods have been developed that reduce reaction times, energy consumption, and the use of hazardous solvents.
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
Microwave irradiation has become a popular technique in organic synthesis to dramatically reduce reaction times compared to conventional heating methods. nih.govthepharmajournal.com The synthesis of this compound from its corresponding chalcone and phenylhydrazine can be significantly accelerated using microwave energy. thepharmajournal.com Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes. dergipark.org.tr This rapid heating leads to higher reaction efficiency and often improved yields. mdpi.com The one-pot synthesis of pyrazoline derivatives under microwave irradiation is a particularly efficient approach, combining the chalcone formation and cyclization steps into a single procedure. nih.gov
| Method | Reaction Time | Conditions | Advantage | Reference |
| Conventional Heating | 4-24 hours | Reflux in Ethanol/Acetic Acid | Standard, well-established | thepharmajournal.comuii.ac.id |
| Microwave Irradiation | 2-20 minutes | Microwave Synthesizer, 100-420W | Rapid reaction, high efficiency, often higher yields | thepharmajournal.comdergipark.org.trmdpi.com |
Solvent-Free and Mechanochemical Approaches for Environmental Sustainability
Solvent-free synthesis and mechanochemistry represent significant advancements in green chemistry. rsc.org Mechanochemical synthesis, typically performed using a ball mill, involves grinding solid reactants together, sometimes with a catalytic amount of a liquid assistant. thieme-connect.com This method avoids the use of bulk solvents, reducing chemical waste and environmental impact. The reaction between a chalcone and hydrazine to form a pyrazoline can be effectively carried out under these solvent-free conditions. thieme-connect.com The high energy input from milling can promote reactions efficiently, shorten reaction times, and improve yields compared to conventional solution-phase methods. thieme-connect.com These techniques align with the principles of green chemistry by minimizing waste and promoting energy efficiency. rsc.org
Catalytic Strategies (e.g., Lewis Acid Catalysis, Organocatalysis)
The conventional synthesis of this compound typically involves the cyclocondensation reaction of 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (a chalcone) with phenylhydrazine, often under thermal conditions in a suitable solvent like ethanol or acetic acid. While effective, contemporary research has focused on catalytic methods to improve reaction efficiency, yield, and conditions.
Lewis Acid Catalysis: Lewis acids have been employed to catalyze the formation of pyrazole (B372694) and pyrazoline rings, demonstrating high efficiency and complete regioselectivity. Catalysts such as tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and boron trifluoride etherate (BF₃·OEt₂) can effectively promote the cyclization reaction, often at ambient temperatures. In the context of 1,3-dipolar cycloaddition reactions for pyrazoline synthesis, indium(III) chloride (InCl₃) has also been utilized as a mild and efficient Lewis acid catalyst. These catalysts function by activating the α,β-unsaturated carbonyl system of the chalcone precursor, making it more susceptible to nucleophilic attack by the hydrazine.
Organocatalysis: The field of organocatalysis has introduced novel strategies for the synthesis of pyrazolines, particularly for achieving enantioselectivity. Chiral organocatalysts, such as those based on thiourea (B124793) functionalities, have been successfully used to catalyze one-pot condensation and subsequent electrocyclization of hydrazines with α,β-unsaturated ketones. This approach offers a powerful method for producing structurally diverse N-aryl 2-pyrazolines in good yields and with high enantioselectivity under mild conditions. While the parent this compound is achiral, this methodology is crucial for the synthesis of chiral analogues.
| Catalyst Type | Examples | General Role in Pyrazoline Synthesis | Key Advantages |
|---|---|---|---|
| Lewis Acid | SnCl₄, TiCl₄, BF₃·OEt₂, InCl₃ | Activates the chalcone for nucleophilic attack by hydrazine. | High efficiency, excellent regioselectivity, mild reaction conditions. |
| Organocatalyst | Thiourea-based catalysts | Catalyzes condensation and subsequent asymmetric cyclization. | Enables enantioselective synthesis of chiral pyrazolines. |
Strategic Functionalization and Derivatization of the this compound Core
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can be targeted to the phenyl rings, the nitro group, or the pyrazoline ring itself.
Modifications on the Phenyl Ring Systems (e.g., Halogenation, Alkylation)
The two phenyl rings on the pyrazoline core exhibit different reactivities toward electrophilic substitution due to the influence of their respective substituents.
N1-Phenyl Ring: The phenyl ring at the N1 position is activated towards electrophilic aromatic substitution by the nitrogen atom. Reactions such as halogenation (using N-bromosuccinimide or N-chlorosuccinimide) or Friedel-Crafts alkylation are expected to proceed at the ortho and para positions. The para position is typically favored due to reduced steric hindrance.
C3-Phenyl Ring: The phenyl ring at the C3 position is strongly deactivated by the electron-withdrawing nitro group. Electrophilic substitution on this ring is significantly more difficult and, if forced, would be directed to the meta positions relative to the nitro group.
Transformations Involving the Nitro Group (e.g., Reduction to Amino, Amidation)
The nitro group on the C3-phenyl ring is a versatile functional handle for a wide range of chemical transformations.
Reduction to Amino Group: The most common transformation is the reduction of the nitro group to a primary amine, yielding 3-(4-aminophenyl)-1-phenyl-2-pyrazoline. This reduction can be achieved using various established methods, including:
Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney Nickel.
Metal-acid systems such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron/zinc metal in acidic media.
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| H₂ / Pd/C | Hydrogen gas, methanol (B129727)/ethanol solvent | Clean and high-yielding; can also reduce other functional groups. |
| SnCl₂·2H₂O / HCl | Ethanol, reflux | A classic and reliable method for selective nitro group reduction. |
| Fe / HCl or Acetic Acid | Aqueous ethanol, reflux | An economical and effective industrial method. |
| Zn / NH₄Cl | Aqueous solution | Can be used for reduction to the intermediate hydroxylamine (B1172632). |
Amidation: The resulting 3-(4-aminophenyl)-1-phenyl-2-pyrazoline is a key intermediate. The primary amino group can be readily acylated to form a wide array of amide derivatives. This is typically achieved by reacting the amine with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. This strategy allows for the introduction of diverse functionalities to the molecule.
Substitution Reactions on the Pyrazoline Ring
Direct substitution on the pyrazoline ring is less common than derivatization of the appended phenyl rings but offers a direct route to novel analogues. The most reactive position on the pyrazoline ring for electrophilic substitution is typically the C4 position.
Halogenation: Direct halogenation of the pyrazoline ring at the C4 position can be achieved using reagents like N-halosuccinimides under specific conditions, analogous to the halogenation of pyrazoles.
Vilsmeier-Haack Reaction: This reaction, which uses a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) (like DMF), can introduce a formyl group (-CHO) at the C4 position of the pyrazole ring. This method could potentially be adapted for the functionalization of the 2-pyrazoline (B94618) ring, providing a 4-formyl derivative that can be used in subsequent reactions.
Advanced Spectroscopic Characterization and Computational Structural Elucidation
Vibrational Spectroscopy for Probing Molecular Conformations and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying characteristic functional groups and probing the skeletal framework of the molecule.
The FTIR spectrum of 1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline is characterized by distinct absorption bands corresponding to its key functional groups. The analysis of these bands confirms the successful synthesis and provides insight into the molecular structure.
Key vibrational modes include the stretching of the pyrazoline ring's C=N bond, which typically appears in the 1590-1610 cm⁻¹ region. The presence of the nitro group is unequivocally identified by strong asymmetric and symmetric stretching vibrations, generally observed around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively. The C-N stretching vibration of the pyrazoline ring is usually found near 1100-1120 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl and nitrophenyl rings are expected above 3000 cm⁻¹, while the aliphatic C-H stretching from the pyrazoline ring appears just below this value.
Table 1: Characteristic FTIR Vibrational Frequencies for this compound Functional Groups (Data compiled from analogous structures reported in scientific literature)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=N (Pyrazoline) | Stretching | 1597 |
| NO₂ (Aromatic) | Asymmetric Stretching | 1512 |
| NO₂ (Aromatic) | Symmetric Stretching | 1342 |
| C-N (Pyrazoline) | Stretching | 1111 |
| C-H (Pyrazoline) | Stretching | 2924, 2854 |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
High-resolution NMR spectroscopy is indispensable for the definitive structural elucidation of this compound in solution, providing atom-specific information about the chemical environment, connectivity, and spatial arrangement.
The ¹H NMR spectrum of 2-pyrazoline (B94618) derivatives is distinguished by a characteristic ABX spin system for the protons on the heterocyclic ring. The two diastereotopic protons at the C-4 position (Ha and Hb) and the single proton at the C-5 position (Hx) each appear as a doublet of doublets due to geminal and vicinal coupling.
¹H-¹H COSY (Correlation Spectroscopy) is used to establish proton-proton coupling relationships. For this molecule, COSY spectra would confirm the connectivity within the pyrazoline ring by showing cross-peaks between Hx and both Ha and Hb, as well as among the coupled protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment allows for the unambiguous assignment of the ¹³C signals for all protonated carbons, such as C4 and C5 of the pyrazoline ring and the carbons of the aromatic systems.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. In the context of this compound, NOESY can be used to determine the relative stereochemistry and preferred conformation of the molecule in solution by observing through-space interactions between protons on the pyrazoline ring and those on the adjacent aromatic substituents.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrazoline Ring of this compound (Based on data from structurally similar pyrazoline derivatives)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |
| Ha (C4) | ~3.1-3.3 | \multirow{2}{*}{~40-44} | Doublet of doublets (ABX system) |
| Hb (C4) | ~3.8-4.2 | Doublet of doublets (ABX system) | |
| Hx (C5) | ~5.3-6.1 | ~60-65 | Doublet of doublets (ABX system) |
| C3 | - | ~150-155 | Pyrazoline C=N carbon |
While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics in the crystalline state. For this compound, ssNMR could be employed to study polymorphism, where different crystalline forms of the same compound can exhibit distinct physical properties. By analyzing the chemical shift anisotropy, ssNMR can provide information about the local electronic environment and molecular orientation within the crystal lattice. This technique is particularly valuable when single crystals suitable for X-ray diffraction are not available.
Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of conformational exchange processes that occur on the NMR timescale. The five-membered pyrazoline ring is not planar and can undergo conformational changes, such as ring puckering. Furthermore, rotation around the single bonds connecting the aromatic rings to the pyrazoline core can be restricted. By monitoring changes in the NMR lineshape as a function of temperature, DNMR experiments could be used to determine the energy barriers and thermodynamic parameters associated with these conformational exchange processes in this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Investigations
UV-Vis spectroscopy is a pivotal tool for probing the electronic properties of this compound. The absorption of ultraviolet and visible light promotes electrons from the ground state to higher energy excited states, revealing information about the molecular orbitals and electronic transitions within the molecule.
The electronic absorption spectrum of pyrazoline derivatives is characterized by distinct absorption bands corresponding to various electronic transitions. For compounds structurally similar to this compound, such as 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, the UV-Vis spectrum in ethanol (B145695) exhibits multiple absorption peaks. Typically, absorptions in the ultraviolet region, for instance around 208 nm, 245 nm, and 265 nm, are observed. mdpi.com These high-energy absorptions are generally attributed to π → π* transitions within the aromatic rings (phenyl and nitrophenyl groups) and the pyrazoline core.
The presence of the electron-donating phenyl group at the N1 position and the electron-withdrawing nitro group on the phenyl ring at the C3 position creates a push-pull system, which can lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is often associated with a lower energy absorption band in the near-UV or visible region of the spectrum. Natural bond orbital analyses of related pyrazolines indicate that the electronic absorption bands are primarily derived from n → π* and π → π* transitions. mdpi.com The incorporation of electron-donating and electron-accepting groups into the pyrazoline scaffold endows the molecule with structural diversity and enhanced optical properties. rsc.org
| Transition Type | Typical Wavelength Range (nm) | Associated Molecular Moiety |
|---|---|---|
| π → π | 200-300 | Aromatic rings (Phenyl, Nitrophenyl), Pyrazoline C=N |
| n → π | >300 | Pyrazoline N atoms, Nitro group |
| Intramolecular Charge Transfer (ICT) | >350 | Donor (Phenyl) to Acceptor (Nitrophenyl) |
The electronic spectrum of this compound is expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The large spectral shift observed in the emission spectra of many pyrazoline compounds is attributed to their increased dipole moments in the excited state compared to the ground state. nist.gov This change in dipole moment upon excitation can be quantified using the Lippert-Mataga equation, which relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the solvent's orientation polarizability. rsc.org
A positive slope in the Lippert-Mataga plot indicates an increase in the dipole moment upon excitation, suggesting that the excited state is more polar than the ground state and is thus more stabilized by polar solvents. This stabilization of the excited state leads to a red shift (bathochromic shift) in the emission spectrum with increasing solvent polarity.
The solvatochromic behavior can also be analyzed using the Kamlet-Taft solvent parameters (π*, α, and β), which respectively quantify the solvent's dipolarity/polarizability, hydrogen bond donating ability, and hydrogen bond accepting ability. rsc.org This multi-parameter approach provides a more detailed understanding of the specific and non-specific solvent-solute interactions that influence the electronic transitions. For many pyrazoline derivatives, a satisfactory description of their solvatochromic behavior has been achieved using these models. rsc.org
| Solvatochromic Model | Parameters | Information Obtained |
|---|---|---|
| Lippert-Mataga | Stokes shift (Δν), Solvent orientation polarizability (Δf) | Change in dipole moment upon excitation (Δμ) |
| Kamlet-Taft | π* (dipolarity/polarizability), α (H-bond acidity), β (H-bond basicity) | Contribution of specific and non-specific solvent interactions |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable analytical technique for determining the precise molecular weight of this compound and for elucidating its fragmentation pathways under ionization, which provides valuable structural information.
Tandem mass spectrometry (MS/MS) is a powerful tool for studying the fragmentation of ions. In an MS/MS experiment, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), leading to the formation of fragment ions. The analysis of these fragment ions provides insights into the molecule's structure and bonding.
The mass spectra of pyrazoline derivatives often show characteristic fragmentation patterns. researchgate.net The fragmentation is dependent on the substituents and their positions on the pyrazoline ring. researchgate.net Common fragmentation pathways for pyrazoline derivatives can involve the cleavage of the pyrazoline ring, leading to the formation of stable radical cations and neutral losses. For this compound, expected fragmentations could include the loss of the nitro group (NO₂) or the entire nitrophenyl moiety. The pyrazoline ring itself can undergo cleavage to produce characteristic ions. researchgate.net The study of these fragmentation pathways helps to confirm the connectivity of the different structural units within the molecule.
| Proposed Fragment Ion | m/z | Plausible Neutral Loss |
|---|---|---|
| [M - NO₂]⁺ | M - 46 | Nitrogen dioxide |
| [M - C₆H₄NO₂]⁺ | M - 122 | Nitrophenyl radical |
| [C₉H₉N₂]⁺ | 145 | Fragmentation of the pyrazoline ring |
| [C₆H₅N]⁺ | 91 | Phenylnitrene radical cation |
| [C₆H₅]⁺ | 77 | Phenyl radical |
X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Architecture
While the specific crystal structure of this compound is not available in the searched literature, extensive crystallographic studies have been conducted on a series of N1-(4-nitrophenyl)-2-pyrazolines with various substituents at other positions. uned.esacs.org These studies reveal common structural features that can be extrapolated to the target compound.
The crystal packing of these molecules is often governed by intermolecular interactions such as C-H···O and C-H···π hydrogen bonds, which lead to the formation of supramolecular architectures. mdpi.com The nitro group, being a good hydrogen bond acceptor, is likely to be involved in such interactions. The solid-state architecture ultimately influences the material's bulk properties.
| Crystallographic Parameter | Expected Value/Feature | Reference/Comment |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for related 1-(4-nitrophenyl)-2-pyrazolines. uned.es |
| Space Group | P2₁/c, P2₁2₁2₁ | Common for related 1-(4-nitrophenyl)-2-pyrazolines. uned.es |
| Pyrazoline Ring Conformation | Envelope or Twisted | Characteristic of 5-membered rings. |
| Intermolecular Interactions | C-H···O, C-H···π | Governs crystal packing. mdpi.com |
Determination of Unit Cell Parameters, Space Group, and Crystal Packing Motifs
Data not available.
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonds)
Data not available.
Conformational Analysis in the Crystalline State
Data not available.
Computational and Theoretical Investigations of 1 Phenyl 3 4 Nitrophenyl 2 Pyrazoline
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to exploring the intrinsic properties of a molecule. For pyrazoline derivatives, these methods elucidate electronic characteristics, predict spectroscopic behavior, and quantify reactivity. nih.gov
Density Functional Theory (DFT) is a widely used computational method for studying pyrazoline systems due to its balance of accuracy and computational cost. eurasianjournals.commdpi.com It is more reliable than Hartree-Fock theory for small molecules and more economical than wavefunction-based methods that include electron correlation. mdpi.com
Geometry Optimization: DFT calculations, commonly using the B3LYP functional with a basis set like 6-311G** or 6-31G(d,p), are employed to determine the most stable three-dimensional structure of the molecule (its optimized geometry). nih.govmdpi.com For a related compound, 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, DFT calculations at the B3LYP/6-311G** level showed that the predicted geometric parameters correspond well with experimental values obtained from X-ray diffraction, confirming the method's reliability. mdpi.com Similarly, studies on other pyrazoline derivatives have shown excellent agreement between DFT-calculated geometries and experimental data. nih.gov
Vibrational Frequencies: The same level of theory can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the vibrational modes seen in Infrared (IR) spectroscopy. For instance, the characteristic C=N stretching frequency in pyrazolines is a key vibrational mode that can be accurately predicted. nih.gov In a study on 1-phenyl-3-(4'-nitrophenyl)-5-(3',4'-dimethoxy-6'-nitrophenyl)-2-pyrazoline, the IR spectrum showed characteristic peaks for C=N stretching (1597 cm⁻¹), C-H of the pyrazoline ring (2924, 2854 cm⁻¹), and the NO₂ group (1512, 1334 cm⁻¹), which can be correlated with DFT-calculated frequencies. researchgate.netuii.ac.id
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.gov
In pyrazoline derivatives, the HOMO and LUMO are typically composed of p atomic orbitals, indicating that electronic transitions are mainly of the n → π* and π → π* type. mdpi.com For a similar pyrazoline, natural bond orbital analysis showed that upon electronic transition, electrons are transferred among the phenyl, nitrophenyl, and other aromatic rings. mdpi.com The HOMO-LUMO energy gap can be used to calculate various reactivity descriptors.
| Parameter | Definition | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.84 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.51 |
| Energy Gap (ΔEg) | ELUMO - EHOMO | 3.33 |
| Ionization Potential (I) | -EHOMO | 6.84 |
| Electron Affinity (A) | -ELUMO | 3.51 |
| Electronegativity (χ) | (I + A) / 2 | 5.17 |
| Chemical Hardness (η) | (I - A) / 2 | 1.66 |
| Global Electrophilicity (ω) | χ² / (2η) | 8.04 |
Data derived from a study on a pyrazoline derivative with two NO₂ groups, which is expected to have enhanced electrophilic character. nih.gov
While DFT is a workhorse for many applications, higher-level ab initio (from first principles) methods can provide benchmark accuracy for energy and property calculations. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) incorporate electron correlation more rigorously than standard DFT functionals.
However, these methods are computationally very demanding and are often reserved for smaller molecules or for validating results from less expensive methods. For complex processes like the thermal denitrogenation of the parent 1-pyrazoline ring, studies have shown that multireference methods like CASSCF and CASPT2 are necessary, as single-reference methods like DFT and MP2 can fail to correctly describe the potential energy surface in diradical regions. rsc.org For a stable molecule like 1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline, these high-accuracy methods could be used to obtain precise values for properties like ionization potential and electron affinity, but such studies are less common due to their high computational cost.
Electrostatic Potential (ESP) Maps: An ESP map is a visualization that shows the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In pyrazoline derivatives, ESP analysis typically reveals that the most negative potential (red/yellow regions) is located around electronegative atoms like the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazoline ring, indicating these are sites susceptible to electrophilic attack. nih.gov The hydrogen atoms, particularly those on the aromatic rings, generally show positive potential (blue regions). nih.gov
Mulliken and Natural Population Analysis (NPA) Charges: These methods partition the total electron density of the molecule among its constituent atoms, resulting in partial atomic charges. This information helps in understanding the charge distribution and dipole moment of the molecule.
Mulliken population analysis is a simple method based on the basis functions used in the calculation. uni-muenchen.de However, it is known to be highly sensitive to the choice of basis set. uni-muenchen.de
Natural Population Analysis (NPA) is generally considered more robust and less basis-set dependent. mdpi.com
For 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, NPA charge calculations at the B3LYP/6-311G** level showed significant negative charges on the nitrogen and oxygen atoms, as expected from their high electronegativity. mdpi.comresearchgate.net This charge distribution is crucial for understanding intermolecular interactions and the molecule's potential to coordinate with metal ions. mdpi.com
| Atom | Calculated Charge (e) |
|---|---|
| N1 (pyrazoline) | -0.297 |
| N2 (pyrazoline) | -0.219 |
| O1 (nitro group) | -0.413 |
| O2 (nitro group) | -0.428 |
| N3 (nitro group) | +0.655 |
Data derived from a study on 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
While quantum chemical calculations typically model a molecule in the gas phase at 0 K, Molecular Dynamics (MD) simulations explore its dynamic behavior over time at a given temperature, often including the explicit effects of a solvent. eurasianjournals.comnih.gov This provides insight into the molecule's flexibility and its interactions with its environment.
The properties and behavior of a molecule can change significantly in solution compared to the gas phase. MD simulations are an excellent tool for studying these solvent effects by surrounding the molecule with a "box" of explicit solvent molecules (e.g., water, ethanol).
Studies on pyrazoline derivatives have shown that solvent polarity can have a significant impact on their electronic properties. rsc.orgresearchgate.net For example, the fluorescence emission of some pyrazolines shows a large red shift (to longer wavelengths) in more polar solvents. researchgate.net This is often attributed to a larger dipole moment in the excited state compared to the ground state, which is stabilized by polar solvent molecules. rsc.org MD simulations can model this solvent reorganization around the excited molecule, providing a dynamic picture of the solvation process and its effect on the molecular structure and properties.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry serves as a powerful tool for interpreting and predicting the spectroscopic behavior of molecules. By simulating spectra, researchers can validate experimental findings, assign complex spectral features, and understand the underlying electronic and structural factors that govern them.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic compounds. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, have become standard for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netasrjetsjournal.org The GIAO approach, often implemented with DFT using functionals like B3LYP, calculates the isotropic magnetic shielding tensors for each nucleus in a molecule. researchgate.net These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
For pyrazoline derivatives, GIAO calculations have shown excellent correlation with experimental data, aiding in the definitive assignment of proton and carbon signals. researchgate.netmdpi.com The characteristic signals for the pyrazoline ring protons, which form a distinct ABX spin system, can be accurately modeled. nih.gov While specific GIAO-calculated data for this compound is not extensively published, the methodology is well-established for this class of compounds. A typical comparison would involve correlating the calculated shifts for the pyrazoline ring protons (HA, HB, HX) and carbons, as well as those for the aromatic substituents, with experimentally recorded values.
Table 1: Illustrative Comparison of Experimental and GIAO-Calculated ¹H NMR Chemical Shifts for a Representative Pyrazoline ABX System. This table is a representative example based on typical data for pyrazoline derivatives and does not represent experimentally verified values for this compound.
| Proton | Typical Experimental δ (ppm) | GIAO Calculated δ (ppm) | Typical Multiplicity | Typical Coupling Constants (Hz) |
|---|---|---|---|---|
| HA (C4-H) | ~3.10 | ~3.15 | dd | JAB ≈ 17.0, JAX ≈ 5.0 |
| HB (C4-H) | ~3.80 | ~3.85 | dd | JAB ≈ 17.0, JBX ≈ 12.0 |
| HX (C5-H) | ~5.60 | ~5.65 | dd | JAX ≈ 5.0, JBX ≈ 12.0 |
The electronic absorption properties of pyrazoline derivatives, which are crucial for their applications as fluorophores and optical materials, can be effectively studied using Time-Dependent Density Functional Theory (TD-DFT). qu.edu.qaresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum.
For the closely related compound 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, DFT and Natural Bond Orbital (NBO) analyses have been performed at the B3LYP/6-311G** level of theory. mdpi.com The study revealed that the main absorption bands are derived from n → π* and π → π* electronic transitions. mdpi.com The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are primarily composed of p atomic orbitals from the phenyl, nitrophenyl, and pyrazoline rings. The electronic transitions involve the transfer of electrons between these fragments. mdpi.com The presence of the electron-withdrawing nitro group significantly influences the electronic structure and the resulting absorption spectrum. qu.edu.qa TD-DFT calculations on similar 1,3,5-triaryl-2-pyrazolines have shown a good agreement between the calculated transition energies and the experimental absorption maxima (λmax), confirming that the long-wavelength absorption band is predominantly due to a π → π* transition involving the entire conjugated system.
Table 2: Comparison of Experimental and TD-DFT Calculated Electronic Transitions for a Representative 1,3,5-Triaryl-2-Pyrazoline Derivative. Data adapted from studies on structurally similar pyrazolines. mdpi.com
| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Assignment |
|---|---|---|---|---|
| ~360 | ~355 | >0.8 | HOMO → LUMO | π → π |
| ~255 | ~250 | >0.2 | HOMO-1 → LUMO | π → π |
| - | ~380 | <0.01 | HOMO-2 → LUMO | n → π* |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Derived from Computational Models
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties. Computational chemistry is vital for developing robust QSAR models by providing a wide range of molecular descriptors. For pyrazoline derivatives, QSAR studies have been instrumental in understanding the structural requirements for various biological activities, including anticancer and enzyme inhibitory effects. nih.govijper.orgnih.gov
The process typically involves calculating a set of quantum chemical descriptors for a series of pyrazoline analogues using DFT methods. nih.gov These descriptors quantify various electronic and steric features of the molecules. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that links these descriptors to the observed biological activity (e.g., pIC₅₀). nih.govnih.gov Such models can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts. ijper.org For instance, a QSAR study on pyrazoline derivatives as antiproliferative agents identified a set of 13 descriptors, including energy, dipole, and surface area parameters, that successfully modeled the activity. ijper.org
Table 3: Common Quantum Chemical Descriptors Used in QSAR Models of Pyrazoline Derivatives.
| Descriptor Type | Descriptor Name | Typical Significance in QSAR Models |
|---|---|---|
| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. |
| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons. |
| Electronic | HOMO-LUMO Gap | Correlates with chemical reactivity and stability. researchgate.net |
| Electronic | Dipole Moment | Influences polarity and interactions with biological targets. |
| Steric/Topological | Molecular Volume | Describes the size of the molecule, important for receptor fitting. |
| Steric/Topological | Solvent Accessible Surface Area (SASA) | Relates to the molecule's interaction with its environment. |
| Thermodynamic | Minimized Energy | Indicates the stability of the compound's conformation. ijper.org |
Reaction Pathway Energetics and Transition State Analysis using Computational Methods
Understanding the mechanism of chemical reactions is fundamental to synthetic chemistry. Computational methods allow for the detailed exploration of reaction pathways, including the characterization of transition states and the calculation of activation energies. The most common synthesis of this compound involves the acid-catalyzed cyclization of a corresponding chalcone (B49325) (1-(4-nitrophenyl)-3-phenylprop-2-en-1-one) with phenylhydrazine (B124118). researchgate.netthepharmajournal.com
DFT calculations are employed to map the potential energy surface of this reaction. mdpi.com The geometries of reactants, products, intermediates, and transition states are optimized, and their energies are calculated. This allows for the determination of the reaction's thermodynamic and kinetic feasibility. For the cyclization of chalcones, computational studies can distinguish between different possible mechanisms, such as Michael addition followed by intramolecular condensation or a concerted [3+2] cycloaddition pathway. mdpi.comacs.org
Transition state analysis is a key component of these studies. By locating the first-order saddle point on the potential energy surface corresponding to the transition state, the activation energy (the barrier to reaction) can be calculated. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants (or intermediate) with the products. mdpi.com Furthermore, analyses like Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping on the reactant chalcone and hydrazine (B178648) can predict the most likely sites of nucleophilic and electrophilic attack, providing a rationale for the observed regioselectivity. researchgate.netbohrium.com
Table 4: Key Parameters from a Representative DFT Study of a Chalcone Cyclization Reaction. This table presents typical parameters investigated in computational studies of pyrazoline synthesis. mdpi.com
| Parameter | Description | Computational Method |
|---|---|---|
| ΔE‡ (Activation Energy) | The energy barrier for the rate-determining step, calculated as E(Transition State) - E(Reactants). | DFT (e.g., B3LYP, M06-2X) |
| ΔErxn (Reaction Energy) | The overall energy change of the reaction, calculated as E(Products) - E(Reactants). | DFT (e.g., B3LYP, M06-2X) |
| Transition State Geometry | The bond lengths and angles of the atoms involved in bond breaking/formation at the transition state. | Geometry Optimization |
| Imaginary Frequency | A single negative vibrational frequency that confirms a structure is a true transition state. | Frequency Calculation |
| IRC Path | The minimum energy path connecting reactants to products through the transition state. | IRC Calculation |
Chemical Reactivity, Transformation Studies, and Reaction Mechanisms
Reactions Involving the Nitro Group
The nitro group attached to the phenyl ring at the 3-position of the pyrazoline core is a versatile functional group, primarily serving as a precursor to various nitrogen-containing functionalities through reductive pathways.
The selective reduction of the aromatic nitro group to a primary amino group is a cornerstone transformation in synthetic organic chemistry, yielding the corresponding 1-Phenyl-3-(4-aminophenyl)-2-pyrazoline. This product is a valuable intermediate for the synthesis of dyes, pharmaceuticals, and other fine chemicals. The key challenge lies in achieving high chemoselectivity, leaving the pyrazoline ring's C=N double bond and N-N single bond intact. Several methods have been established for this purpose.
Catalytic Hydrogenation: This is a widely used industrial and laboratory method for nitro group reduction. The reaction typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is crucial to prevent the hydrogenation of the pyrazoline ring or other sensitive functional groups. For instance, catalytic hydrogenation of nitroaromatics using Fe(OH)x-deposited Pt nanocrystals has shown high selectivity for the nitro group without affecting other reducible functionalities on the aromatic ring.
Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas, transfer hydrogenation employs a hydrogen donor molecule in the presence of a catalyst. This method is often considered milder and safer. Common hydrogen donors include hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), ammonium (B1175870) formate (B1220265) (HCOONH₄), and sodium borohydride (B1222165) (NaBH₄). nih.gov Palladium-based catalysts, such as Pd/C, are frequently used. Mechanochemical catalytic transfer hydrogenation using ammonium formate and a Pd/C catalyst has proven effective for reducing a wide array of aromatic nitro compounds, even in the presence of sensitive protecting groups. mdpi.com
Electrochemical Reduction: Electrochemical methods offer a green and highly controllable alternative for nitro group reduction. By controlling the electrode potential, high selectivity can be achieved. This method avoids the use of chemical reducing agents, minimizing waste.
The table below summarizes various strategies for the selective reduction of aromatic nitro groups, which are applicable to 1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline.
| Reduction Strategy | Catalyst/Reagent | Hydrogen Source | Typical Conditions | Reference |
| Catalytic Hydrogenation | Pd/C, Pt/C, Raney Ni | H₂ gas | Methanol (B129727) or Ethanol (B145695), RT-80°C, 1-10 atm | rsc.orgresearchgate.net |
| Transfer Hydrogenation | Pd/C | Ammonium Formate | Methanol, Reflux | mdpi.com |
| Transfer Hydrogenation | Pd@Fe₃O₄ | Tetrahydroxydiboron (THDB) / H₂O | Water, 80°C | nih.gov |
| Chemical Reduction | Fe/HCl or Sn/HCl | In situ generated H₂ | Acidic aqueous solution, Heat | General Method |
| Chemical Reduction | NaBH₄ / Ni(PPh₃)₄ | NaBH₄ | Ethanol, Room Temperature | General Method |
The nitro group of this compound is the gateway to synthesizing its amino, azo, and azoxy analogues.
Amino Derivatives: As detailed in the previous section, the primary product of complete nitro group reduction is 1-Phenyl-3-(4-aminophenyl)-2-pyrazoline. This amino derivative is a key synthetic intermediate. For example, amino-pyrazoles are recognized as important scaffolds in medicinal chemistry. mdpi.com
Azoxy Derivatives: Partial reduction of nitroaromatics can lead to the formation of azoxy compounds. Under certain catalytic hydrogenation conditions, the reaction can be stopped at intermediate stages, such as the nitroso and hydroxylamine (B1172632) stages. google.com The condensation of these intermediates, specifically a nitroso derivative with a hydroxylamine derivative, leads to the formation of an azoxy linkage. Enzymatic methods using unspecific peroxygenases have also been shown to catalyze the formation of azoxy compounds from anilines, proceeding through nitroso and hydroxylamine intermediates. nih.gov Therefore, careful control of the reduction of this compound could yield the corresponding bis-pyrazolinyl azoxybenzene.
Azo Derivatives: Azo compounds can be synthesized from the amino derivative. The process involves the diazotization of the primary aromatic amine of 1-Phenyl-3-(4-aminophenyl)-2-pyrazoline using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This highly reactive intermediate is then coupled with an electron-rich aromatic compound (a phenol (B47542) or another aniline) in an electrophilic aromatic substitution reaction to form the stable azo linkage (-N=N-). Azo dyes incorporating pyrazole (B372694) and pyrazolone (B3327878) scaffolds have been synthesized and noted for their biological activities. nih.gov
Reactivity of the Pyrazoline Ring System
The 2-pyrazoline (B94618) ring contains a C=N double bond and is non-aromatic. Its reactivity is centered on transformations that either lead to a more stable aromatic system or involve the cleavage of the ring.
One of the most characteristic reactions of 2-pyrazolines is their oxidation to the corresponding aromatic pyrazole. This dehydrogenation reaction results in the formation of the thermodynamically stable 1-Phenyl-3-(4-nitrophenyl)-1H-pyrazole. This transformation is highly favorable as it leads to the creation of an aromatic sextet within the five-membered ring.
A variety of oxidizing agents can accomplish this aromatization. benthamdirect.com Common methods include the use of:
Halogens: Bromine in a suitable solvent.
Metal-based oxidants: Potassium permanganate (B83412) (KMnO₄), manganese dioxide (MnO₂), or lead tetraacetate.
Oxygen/Air: Often in the presence of a catalyst or under basic conditions.
Electrochemical Oxidation: Anodic oxidation provides a reagent-free method for aromatization. rsc.org A biphasic system using sodium chloride as both a redox mediator and electrolyte has been successfully employed. rsc.org
The general mechanism for acid-catalyzed aromatization involves protonation of a ring nitrogen, followed by the loss of two protons and an electron pair to form the aromatic ring. researchgate.net
| Oxidant System | Conditions | Product | Reference |
| O₂ / Catalyst | Metal catalysts (Cu, Co, Fe) | Pyrazole | rsc.org |
| Bromine (Br₂) | DMSO or other organic solvent | Pyrazole | organic-chemistry.org |
| I₂ / Al₂O₃ | Microwave irradiation | Pyrazole | benthamdirect.com |
| Anodic Oxidation | NaCl (mediator), H₂O/CH₂Cl₂ | Pyrazole | rsc.org |
The pyrazoline ring is generally stable under many conditions, but can undergo ring-opening or rearrangement reactions under specific stimuli. While less common than aromatization, these pathways provide routes to different molecular scaffolds.
One documented example is the unexpected ring-opening of pyrazolines upon reaction with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), under neat, catalyst-free conditions. rsc.org This reaction proceeds via an initial interaction with the alkyne, followed by a ring-opening that eliminates a styrene (B11656) or ethylene (B1197577) moiety and subsequent rearrangement to form highly substituted 1H-pyrazole-4,5-dicarboxylates. rsc.org
In some synthetic procedures for pyrazolines, particularly from flavanones, ring cleavage of a precursor can occur under alkaline conditions, leading to the formation of chalcone (B49325) derivatives alongside the desired pyrazoline. researchgate.net This suggests that under strong basic conditions, the pyrazoline ring or its immediate precursor could be susceptible to cleavage.
The most significant cycloaddition reaction related to the pyrazoline system is its synthesis via a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. researchgate.net In this reaction, a 1,3-dipole like a nitrile imine (generated in situ from a hydrazonoyl halide) or a diazoalkane reacts with a dipolarophile, which is typically an activated alkene (e.g., an α,β-unsaturated ketone or chalcone). researchgate.net
For the synthesis of this compound, the precursor chalcone, 1-(4-nitrophenyl)-3-phenyl-2-propen-1-one, would react with phenylhydrazine (B124118). The mechanism involves an initial Michael addition followed by cyclization and dehydration. Alternatively, a concerted or stepwise [3+2] cycloaddition mechanism involving a nitrile imine and an alkene can be considered. mdpi.com
While the pyrazoline ring is most famously formed by cycloaddition, the C=N bond within the ring itself can potentially act as a dipolarophile in reactions with other 1,3-dipoles. However, reactions where the pre-formed pyrazoline ring participates as a substrate in cycloadditions are less common compared to its synthesis by this method. The aforementioned ring-opening with activated alkynes can be mechanistically viewed as a formal cycloaddition followed by a retro-cycloaddition or fragmentation. rsc.org
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Moieties
The reactivity of this compound towards electrophilic and nucleophilic substitution is dictated by the electronic properties of its constituent aromatic rings and the pyrazoline heterocycle. The pyrazole ring system is known to undergo electrophilic substitution, typically at the C4 position, which is electronically enriched. rrbdavc.org However, in this specific molecule, the C4 position is saturated. Therefore, substitution reactions would target the N-phenyl and C-phenyl rings.
The N-phenyl ring, attached to the N1 position of the pyrazoline, is expected to be activated towards electrophilic substitution. The lone pair of electrons on the N1 nitrogen atom can be delocalized into this phenyl ring, directing incoming electrophiles to the ortho and para positions. Conversely, the C-phenyl ring, attached to the C3 position, is strongly deactivated by the electron-withdrawing nitro (-NO₂) group. pen2print.org This group is a powerful deactivating meta-director, making electrophilic substitution on this ring significantly more difficult and directing it to the meta position relative to the pyrazoline attachment point.
Nucleophilic aromatic substitution is generally challenging on unsubstituted phenyl rings but is facilitated by the presence of strong electron-withdrawing groups. The 4-nitrophenyl moiety at the C3 position is a prime candidate for such reactions. The nitro group strongly polarizes the ring, making the carbon atoms at the ortho and para positions (relative to the nitro group) susceptible to attack by strong nucleophiles. The carbon atom attached to the nitro group is particularly activated for nucleophilic displacement of the nitro group itself, provided a suitable nucleophile is used under appropriate conditions.
Ligand Properties and Coordination Chemistry with Metal Centers
Pyrazoline derivatives are recognized for their capacity to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. ajgreenchem.comajgreenchem.com The presence of electron-rich nitrogen atoms within the heterocyclic ring makes them effective chelating agents. revistabionatura.com
Investigation of Chelation Sites and Binding Modes
The primary chelation site in this compound is the sp²-hybridized nitrogen atom (N2) of the pyrazoline ring. derpharmachemica.com This nitrogen, part of the azomethine (-C=N-) group, possesses a lone pair of electrons that can be readily donated to a metal center. mdpi.com The formation of a coordinate bond with this nitrogen is a common feature in the coordination chemistry of pyrazoline derivatives. derpharmachemica.commdpi.com
While the N2 nitrogen is the principal donor site, the oxygen atoms of the nitro group on the C3-phenyl ring could also participate in coordination, potentially allowing the molecule to act as a bidentate or bridging ligand under certain conditions. This would lead to the formation of a chelate ring, enhancing the stability of the resulting metal complex. Computational studies on similar structures suggest that the molecule can act as a potential multi-dentate ligand. mdpi.com The specific binding mode is influenced by the nature of the metal ion, the solvent system, and the reaction conditions.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyrazoline-based ligands is typically achieved through the direct reaction of the ligand with a metal salt in a suitable solvent. derpharmachemica.com Common methods involve dissolving the pyrazoline derivative in a solvent like ethanol or methanol and adding a solution of the metal salt (e.g., chlorides, acetates, or nitrates) to it. derpharmachemica.comresearchgate.net The resulting mixture is often stirred at room temperature or refluxed to facilitate complex formation, which may precipitate out of the solution. derpharmachemica.com
| Parameter | Method | Observation |
| Ligand | This compound | - |
| Metal Salts | Metal(II) acetates or chlorides (e.g., Cu(II), Ni(II), Co(II), Zn(II)) | - |
| Solvent | Methanol or Ethanol | - |
| Procedure | A solution of the metal salt is added to a stirred solution of the ligand. | The mixture is stirred at room temperature or refluxed until a precipitate forms. |
| Isolation | The precipitate is filtered, washed with cold solvent, and dried. | Yields vary depending on the specific metal and reaction conditions. |
This table is based on general synthesis procedures for pyrazoline-metal complexes described in the literature. derpharmachemica.commdpi.com
Characterization of these complexes relies on a suite of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: A key indicator of coordination is the shift in the stretching frequency of the azomethine (C=N) bond. Upon complexation with a metal ion through the N2 nitrogen, this band typically shifts to a lower frequency, confirming the involvement of the azomethine nitrogen in coordination. derpharmachemica.commdpi.com
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes, when compared to the free ligand, show shifts in the n-π* and π-π* transition bands. derpharmachemica.com The appearance of new bands in the visible region can often be attributed to d-d electronic transitions within the metal center, providing information about the coordination geometry. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of diamagnetic complexes show shifts in the signals of protons and carbons near the coordination sites. A downfield shift of the pyrazoline ring protons and carbons can indicate coordination with the metal center. derpharmachemica.com
Magnetic Susceptibility: This measurement helps determine the geometry of the complex (e.g., octahedral, square planar) by providing information about the number of unpaired electrons on the metal ion. mdpi.com
| Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Reference |
| FTIR (νC=N) | ~1597-1600 cm⁻¹ | Shift to lower frequency (e.g., 1580-1590 cm⁻¹) | derpharmachemica.comuii.ac.id |
| UV-Vis (n-π) | Absorption band present | Shift in wavelength and/or intensity | derpharmachemica.com |
| UV-Vis (π-π) | Absorption band present | Shift in wavelength and/or intensity | derpharmachemica.com |
| ¹H NMR | Characteristic signals for pyrazoline ring protons | Downfield shift of signals | derpharmachemica.com |
This table summarizes expected spectroscopic changes upon metal coordination based on data for analogous pyrazoline compounds.
Photochemical and Thermal Reactivity of the Compound
The photochemical and thermal properties of pyrazolines are of great interest, particularly for applications in materials science.
The photochemical behavior of pyrazolines often involves reactions centered on the N=N bond implicit in their azoalkane structure. Upon exposure to light, some pyrazoline derivatives are known to undergo photodenitrogenation, where they extrude a molecule of nitrogen gas (N₂) to form a 1,3-biradical intermediate. This reactive intermediate then typically rearranges to form a cyclopropane (B1198618) derivative. rsc.org Furthermore, many pyrazoline derivatives are highly fluorescent. rsc.org A structurally similar compound, 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, exhibits solid-state fluorescence with a maximum emission band in the orange-light region at 604 nm, indicating its potential as a light-emitting material. mdpi.com The photophysical properties are often characterized by intramolecular charge transfer (ICT), where electronic charge shifts from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. rsc.org
The thermal stability of pyrazoline derivatives can be quite robust. Studies on related compounds have shown high thermal stability, with decomposition temperatures often exceeding 350 °C. rsc.orgresearchgate.net This stability is crucial for potential applications in organic electronic devices where materials may be subjected to elevated temperatures during fabrication or operation.
| Compound Family | Method | Decomposition Temperature (Td) | Reference |
| Pyrazoline-triphenylamine motifs | TGA | 400–480 °C | rsc.org |
| Pyrene-substituted pyrazolines | TGA | 357–368 °C | researchgate.net |
This table presents thermal stability data for related pyrazoline compounds, suggesting high thermal stability for this compound.
Mechanistic Investigations of Biological Interactions Exclusively in Vitro Studies
Enzyme Inhibition Mechanism Studies (e.g., Kinetic Analysis, Binding Site Characterization)
There is a significant lack of specific research detailing the enzyme inhibition mechanisms of 1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline. While numerous pyrazoline derivatives have been identified as inhibitors of various enzymes, such as monoamine oxidase (MAO), cyclooxygenase (COX), and lipoxygenase (LOX), dedicated kinetic analyses and binding site characterizations for this compound are not presently available in the scientific literature.
For related pyrazoline compounds, kinetic studies have often revealed competitive, non-competitive, or mixed-type inhibition, depending on the specific enzyme and the substitution pattern on the pyrazoline ring. These studies are crucial for understanding how these molecules interact with the active or allosteric sites of their target enzymes, but such data is not available for this compound.
Receptor Binding Affinity and Ligand-Target Interaction Analysis (Molecular Docking and Dynamics)
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns of ligands with their target receptors at a molecular level. However, specific studies employing these techniques to investigate the interaction of this compound with specific biological receptors are not found in the reviewed literature.
In a broader context, molecular docking studies on other pyrazoline derivatives have suggested that the pyrazoline core, along with its phenyl and substituted phenyl rings, can form various types of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues within the binding pockets of receptors. The specific nature and strength of these interactions are highly dependent on the substituents, but a detailed analysis for the 4-nitrophenyl substitution in this particular compound is not available.
Antioxidant Activity Mechanisms (e.g., Radical Scavenging Pathways, Metal Chelation)
The antioxidant potential of pyrazoline derivatives has been a subject of interest. However, detailed mechanistic studies on the radical scavenging pathways and metal chelation abilities of this compound are not well-documented. Generally, the antioxidant activity of pyrazolines can be attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of specific functional groups can significantly influence this activity. While the nitro group in the 4-position of the phenyl ring is an electron-withdrawing group, which might affect the electron-donating capacity of the molecule, specific studies to confirm and quantify this for this compound are lacking.
Photodynamic Activity Mechanisms (e.g., Singlet Oxygen Generation, Photosensitization)
There is no available scientific literature to suggest that this compound has been investigated for its photodynamic activity. The mechanisms of photodynamic therapy involve a photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species, such as singlet oxygen, which can induce cell death. The structural features required for a compound to act as an effective photosensitizer are specific, and there is no indication that this compound possesses these properties or has been studied in this context.
Selectivity and Specificity of Biological Interactions at the Molecular Level
The selectivity and specificity of a compound for its biological target are crucial for its potential as a therapeutic agent, as these properties minimize off-target effects. Determining the selectivity and specificity requires extensive comparative studies against a panel of related enzymes or receptors. For this compound, there is a clear absence of such comprehensive studies in the available scientific literature. Therefore, no definitive statements can be made about the selectivity and specificity of its biological interactions at the molecular level.
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Contributions to the Field of Pyrazoline Chemistry
Research into 1-phenyl-3-(4-nitrophenyl)-2-pyrazoline and its closely related analogues has made noteworthy contributions to the field of heterocyclic chemistry, particularly in the synthesis, characterization, and exploration of the potential applications of pyrazoline derivatives. The primary and most established method for synthesizing this class of compounds is the cyclization reaction of a chalcone (B49325) precursor, specifically 1-(4-nitrophenyl)-3-phenyl-2-propen-1-one, with phenylhydrazine (B124118). researchgate.netijcmas.comuii.ac.id This straightforward and versatile synthetic route has allowed for the creation of a library of substituted pyrazolines, enabling structure-activity relationship studies.
Key findings from the characterization of these compounds have consistently highlighted their interesting photophysical properties. The presence of the nitrophenyl group, a strong electron-withdrawing group, in conjunction with the phenyl group and the pyrazoline core, gives rise to intramolecular charge transfer (ICT) characteristics. researchgate.net This is evidenced by their absorption and fluorescence spectra, which are often sensitive to solvent polarity. researchgate.net Furthermore, some derivatives have been identified as potential orange-light emitting materials, suggesting their utility in optoelectronic applications. mdpi.com In addition to their optical properties, certain derivatives of this compound have demonstrated biological activity, including antibacterial properties. researchgate.net The nitro group is often considered a key pharmacophore in these instances. researchgate.net
From a broader perspective, the study of this compound has contributed to the fundamental understanding of how substituent effects influence the electronic structure and, consequently, the material properties of the pyrazoline scaffold. The ease of its synthesis and the ability to tune its properties through chemical modification make it a valuable platform for the development of new functional materials.
Unresolved Challenges and Limitations in Current Understanding
Despite the progress made, there remain several unresolved challenges and limitations in the current understanding of this compound. A significant portion of the existing research focuses on derivatives with additional substitutions, leaving a knowledge gap regarding the intrinsic properties of the parent compound itself. The specific contributions of the core this compound structure to the observed properties of its more complex analogues are not always clearly delineated.
The conventional synthesis methods, while effective, often involve refluxing in organic solvents for extended periods, which may not be the most environmentally friendly or efficient approach. researchgate.netuii.ac.id The development of greener and more sustainable synthetic protocols with higher yields remains an ongoing challenge in pyrazoline chemistry. nih.gov
Furthermore, a comprehensive understanding of the photophysical properties of this compound is still lacking. While some studies have touched upon its fluorescent properties, detailed investigations into its quantum yield, excited-state lifetime, and solvatochromic behavior are not extensively reported. This limits the ability to fully assess its potential for applications such as fluorescent probes or in nonlinear optics. From a biological standpoint, while antibacterial activity has been noted in some derivatives, a thorough screening of this compound against a wide range of microbial strains and other biological targets has not been systematically undertaken.
Identification of Emerging Research Avenues and Untapped Potential for this compound
The existing body of research on pyrazoline derivatives points towards several exciting and untapped research avenues for this compound. The inherent fluorescent properties of the pyrazoline core, combined with the intramolecular charge transfer characteristics imparted by the nitro and phenyl substituents, make this compound a prime candidate for the development of novel fluorescent probes. researchgate.net Its sensitivity to the local environment could be harnessed to create sensors for detecting specific ions, molecules, or changes in microenvironments.
The field of nonlinear optics (NLO) presents another significant opportunity. Pyrazoline derivatives with donor-acceptor structures are known to exhibit NLO properties, and the this compound scaffold fits this description. rsc.org A systematic investigation into its second and third-order NLO properties could reveal its potential for use in optical devices.
Given the broad spectrum of biological activities reported for pyrazolines, including anticancer, anti-inflammatory, and neuroprotective effects, there is considerable untapped potential in exploring the therapeutic applications of this compound. nih.govjapsonline.com A comprehensive biological evaluation of this specific compound could uncover novel pharmacological activities.
Furthermore, the potential for this compound to act as a ligand for the synthesis of novel metal complexes is an area ripe for exploration. The nitrogen atoms of the pyrazoline ring can coordinate with metal ions, leading to the formation of organometallic compounds with potentially interesting catalytic or material properties. rsc.org
Prospects for Rational Design of Novel Pyrazoline-Based Materials and Probes
The future of pyrazoline chemistry, and specifically the application of this compound, lies in the rational design of novel materials and probes with tailored functionalities. nih.govnih.govnih.gov This can be achieved through a synergistic approach that combines synthetic chemistry with computational modeling.
Structure-property relationships can be established by systematically modifying the this compound scaffold and observing the impact on its photophysical and biological properties. For instance, the introduction of different electron-donating or electron-withdrawing groups at various positions on the phenyl rings can be used to fine-tune the intramolecular charge transfer and, consequently, the absorption and emission wavelengths. rsc.org This approach would allow for the design of fluorescent probes with specific excitation and emission profiles.
Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be employed to predict the electronic and optical properties of designed molecules before their synthesis. nih.gov This can significantly accelerate the discovery of new materials with desired characteristics. Molecular docking studies can also be utilized to predict the binding of this compound and its derivatives to biological targets, guiding the design of more potent and selective therapeutic agents. japsonline.com
The hybridization of the this compound core with other functional moieties is another promising strategy. nih.gov For example, attaching this pyrazoline to a known bioactive scaffold could lead to the development of hybrid molecules with enhanced or dual biological activities. Similarly, incorporating it into a polymer backbone could lead to the creation of novel fluorescent polymers with applications in sensing or organic electronics.
Recommendations for Future Experimental and Computational Studies
To fully realize the potential of this compound, a series of focused experimental and computational studies are recommended:
Experimental Studies:
Advanced Photophysical Characterization: A thorough investigation of the photophysical properties of this compound in a range of solvents is crucial. This should include the determination of its fluorescence quantum yield, excited-state lifetime, and a detailed analysis of its solvatochromic behavior.
Single-Crystal X-ray Diffraction: Obtaining a single-crystal structure of this compound would provide invaluable information about its solid-state packing and intermolecular interactions, which are critical for understanding its properties in the solid state.
Comprehensive Biological Screening: The compound should be screened against a diverse panel of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes, to identify any potential therapeutic applications. japsonline.com
Nonlinear Optical Property Measurement: An experimental evaluation of the second and third-order nonlinear optical properties of this compound should be conducted to assess its potential for optoelectronic applications.
Development of Greener Synthetic Methods: Research into alternative, more sustainable synthetic routes, such as microwave-assisted or ultrasound-assisted synthesis, should be explored to improve the efficiency and environmental footprint of its production. nih.gov
Computational Studies:
DFT and TD-DFT Calculations: Detailed theoretical calculations should be performed to correlate the electronic structure of this compound with its experimentally observed spectroscopic and photophysical properties. nih.gov
Molecular Docking and Dynamics Simulations: In silico studies can be used to predict the binding modes of this compound with potential biological targets, providing insights for the rational design of new therapeutic agents. japsonline.com
Prediction of Material Properties: Computational modeling can be employed to predict the nonlinear optical properties and to guide the design of new pyrazoline-based materials with enhanced performance.
ADME/Tox Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives can help to assess their drug-likeness and potential for further development. japsonline.com
By pursuing these recommended avenues of research, the scientific community can unlock the full potential of this compound and pave the way for the development of novel functional materials and therapeutic agents based on this versatile pyrazoline scaffold.
Q & A
Q. What are the standard synthetic routes for 1-phenyl-3-(4-nitrophenyl)-2-pyrazoline, and what factors influence reaction yields?
The compound is synthesized via a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with phenylhydrazine in 2-butanol under reflux for 24 hours. Yields (~33%) are influenced by reaction time, solvent choice, and catalyst use (e.g., sulfuric acid accelerates reactions with less reactive substrates). Purification via column chromatography and structural validation by IR, -NMR, and GC-MS are critical steps .
Q. How is the formation of the pyrazoline ring confirmed spectroscopically?
IR spectroscopy identifies key functional groups: a C=N stretch at ~1597 cm and C-N vibration at ~1072 cm, confirming cyclization. -NMR reveals characteristic proton environments (e.g., pyrazoline ring protons at δ 3.0–5.0 ppm). GC-MS provides molecular ion peaks matching the expected molecular weight .
Q. What methodologies are used to assess the antibacterial activity of this compound?
Antibacterial efficacy is tested via agar diffusion assays against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Shigella flexneri) strains. Inhibition zones are measured after 24-hour incubation at 37°C, with nutrient agar as the growth medium. Activity is linked to nitro and methoxy substituents enhancing lipophilicity and target binding .
Advanced Research Questions
Q. How can synthetic yields be improved for this compound?
Catalytic optimization is key: Adding sulfuric acid or acetic acid improves cyclization efficiency for low-reactivity chalcones. Solvent screening (e.g., ethanol vs. 2-butanol) and temperature control (reflux vs. microwave-assisted synthesis) can reduce reaction times from 24 hours to <6 hours, boosting yields to >60% .
Q. What structural modifications enhance the compound’s bioactivity, and how are they rationalized?
Substituent effects are critical:
- Nitro groups at C3 increase antibacterial potency by improving electron-withdrawing capacity and membrane penetration .
- Methoxy groups at C5 enhance activity against resistant strains (e.g., Staphylococcus aureus) via steric and electronic modulation . Structure-activity relationships (SAR) are validated by comparing analogues with varying substituents using molecular docking and MIC (minimum inhibitory concentration) assays .
Q. How do computational methods aid in understanding the compound’s photophysical and coordination properties?
Density functional theory (DFT) at B3LYP/6-311G** level predicts optimized geometries, charge distribution (e.g., NPA atomic charges), and excited-state behavior. Computational data align with experimental UV-Vis and fluorescence spectra, suggesting potential as a multidentate ligand for metal coordination .
Q. How can contradictions in reported antibacterial data be resolved?
Discrepancies arise from variations in bacterial strains, compound concentrations, and assay protocols. Standardized testing (e.g., CLSI guidelines) and dose-response curves (IC) are recommended. For example, activity against B. subtilis may vary due to differences in cell wall permeability or efflux pump expression .
Q. What advanced characterization techniques validate the compound’s solid-state structure?
Single-crystal X-ray diffraction confirms bond lengths, angles, and packing motifs. For instance, the pyrazoline ring adopts an envelope conformation, with nitro groups participating in intermolecular hydrogen bonding. XRD data complement solution-phase NMR/IR analyses .
Methodological Considerations
Q. What protocols are recommended for scaling up synthesis without compromising purity?
Q. How can photophysical properties be exploited for sensing applications?
The compound’s fluorescence (λ ~450 nm) and solvatochromic shifts make it suitable for pH or metal-ion sensing. Modifying the 1-aryl group tunes the excited-state energy (ΔE), while the 3-aryl group alters redox potentials for electron-transfer-based detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
